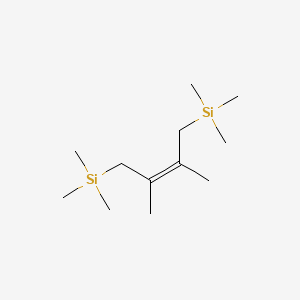
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is a chemical compound with the molecular formula C12H28Si2. It is known for its unique structure, which includes a silane backbone with two trimethylsilyl groups attached to a 2,3-dimethyl-2-butene-1,4-diyl moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- typically involves the reaction of 2,3-dimethyl-2-butene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .
化学反応の分析
Types of Reactions
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used
科学的研究の応用
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty materials and coatings
作用機序
The mechanism of action of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The 2,3-dimethyl-2-butene-1,4-diyl moiety provides a flexible backbone that can interact with different substrates and catalysts .
類似化合物との比較
Similar Compounds
2-Butene-1,4-Diyl Bis(Bromoacetate): Similar structure but different functional groups.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but has a benzene ring instead of a butene moiety
Uniqueness
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is unique due to its combination of a silane backbone with a 2,3-dimethyl-2-butene-1,4-diyl moiety. This structure imparts distinctive chemical properties, making it valuable in various applications .
特性
CAS番号 |
55531-95-8 |
|---|---|
分子式 |
C12H28Si2 |
分子量 |
228.52 g/mol |
IUPAC名 |
[(Z)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11- |
InChIキー |
NWOONZIQJRZSMV-QXMHVHEDSA-N |
異性体SMILES |
C/C(=C(\C)/C[Si](C)(C)C)/C[Si](C)(C)C |
正規SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
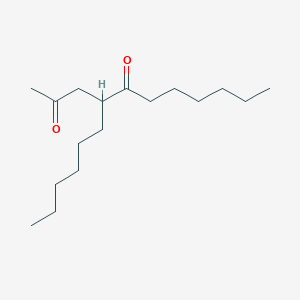
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
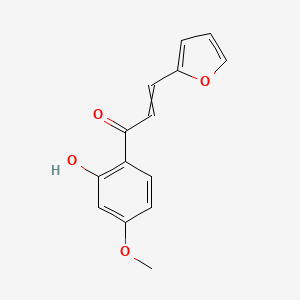
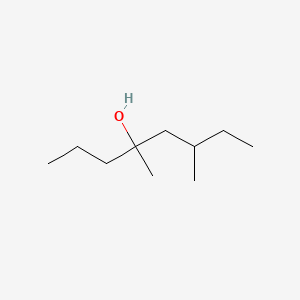
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

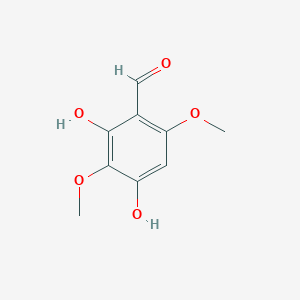
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
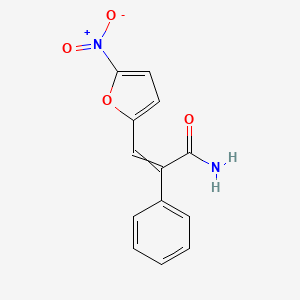
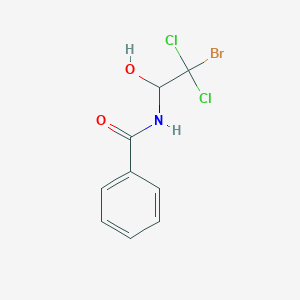
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
